molecular formula C9H9NO2 B13801509 4-Ethenyl-N-hydroxybenzamide CAS No. 24363-16-4

4-Ethenyl-N-hydroxybenzamide

Cat. No.: B13801509
CAS No.: 24363-16-4
M. Wt: 163.17 g/mol
InChI Key: WMMOOOXPUVDJSP-UHFFFAOYSA-N
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Description

4-Ethenyl-N-hydroxybenzamide is a nitrogen-containing organic compound that has garnered interest due to its potential biological activities and applications in various fields. This compound is characterized by the presence of an ethenyl group attached to the benzene ring and a hydroxyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-N-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-hydroxybenzoyl chloride. This intermediate is then reacted with an appropriate amine under Schotten-Baumann conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, alternative methods such as the use of oxalyl chloride instead of thionyl chloride can be employed to minimize impurities and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-N-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The ethenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated benzamides and other substituted derivatives.

Scientific Research Applications

4-Ethenyl-N-hydroxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethenyl-N-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethenyl-N-hydroxybenzamide is unique due to the presence of the ethenyl group, which can impart distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

24363-16-4

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4-ethenyl-N-hydroxybenzamide

InChI

InChI=1S/C9H9NO2/c1-2-7-3-5-8(6-4-7)9(11)10-12/h2-6,12H,1H2,(H,10,11)

InChI Key

WMMOOOXPUVDJSP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)NO

Origin of Product

United States

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